molecular formula C8H6O3 B573192 3,7-Benzofurandiol CAS No. 187481-33-0

3,7-Benzofurandiol

Cat. No.: B573192
CAS No.: 187481-33-0
M. Wt: 150.133
InChI Key: MGKXFRSMTQMJDI-UHFFFAOYSA-N
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Description

3,7-Benzofurandiol is a high-purity benzofuran derivative supplied for laboratory research use. Benzofuran is a key bicyclic structure in medicinal chemistry, formed by the fusion of a benzene ring with a furan ring . This core scaffold is found in numerous natural products and bioactive molecules, making benzofuran derivatives a prime focus in pharmaceutical and agrochemical research . Researchers value these compounds for their structural diversity and significant biological potential. Studies on benzofuran derivatives have reported a wide range of investigational applications, including antitumor , anti-inflammatory , antibacterial, and antifungal activities . The compound is also identified in scientific literature as a metabolite or synthetic intermediate in the study of certain pesticides . Its mechanism of action is often multi-target in nature, and it serves as a versatile building block in organic synthesis for constructing more complex heterocyclic systems . This product is strictly labeled For Research Use Only (RUO) and is intended for use in controlled laboratory settings . It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all laboratory safety protocols.

Properties

CAS No.

187481-33-0

Molecular Formula

C8H6O3

Molecular Weight

150.133

IUPAC Name

1-benzofuran-3,7-diol

InChI

InChI=1S/C8H6O3/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-4,9-10H

InChI Key

MGKXFRSMTQMJDI-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)O)OC=C2O

Synonyms

3,7-Benzofurandiol

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Cyclization Reactions

Copper catalysts are widely employed for constructing the benzofuran core due to their cost-effectiveness and versatility. A notable method involves the coupling of o-hydroxy aldehydes (15 ) with amines (17 ) and alkynes (16 ) in a choline chloride-ethylene glycol (ChCl.EG) deep eutectic solvent . The DES stabilizes polar intermediates and accelerates transformations, achieving yields of 70–91%. Electron-donating substituents on the aldehyde enhance yields, while electron-withdrawing groups reduce efficiency.

Mechanistic Pathway :

  • Iminium Ion Formation : The aldehyde reacts with the amine to generate an iminium intermediate.

  • Copper Acetylide Attack : A copper acetylide (from alkyne and CuI) attacks the iminium ion, forming a propargylamine intermediate.

  • Cyclization : Intramolecular cyclization followed by aromatization yields the benzofuran structure.

Optimization Data :

Substrate (R Group)Yield (%)Catalyst Loading (mol%)
–OCH₃9110
–CH₃8510
–Cl7015

This method is scalable; gram-scale synthesis of diptoindonesin G (a natural benzofuran) was achieved using analogous conditions .

Ruthenium-Catalyzed C–H Alkenylation

Ruthenium complexes enable direct C–H functionalization of m-hydroxybenzoic acids (61 ) with alkynes (62 ), forming benzofurans via aerobic oxidation . Magnesium acetate acts as a base, and γ-valerolactone (GVL) serves as a solvent. Electron-donating groups (e.g., –CH₃, –OCH₃) on the benzoic acid improve yields (up to 84%), whereas electron-withdrawing groups (e.g., –CF₃) hinder reactivity.

Reaction Conditions :

  • Temperature: 120°C

  • Time: 12–24 hours

  • Catalyst: [RuCl₂(p-cymene)]₂

Yield Comparison :

Substituent on 61 Yield (%)
–OCH₃84
–CH₃78
–CF₃33

This method avoids prefunctionalized substrates but requires inert conditions.

Catalyst-Free Alkylation and Cyclization

A catalyst-free approach utilizes potassium carbonate to mediate the reaction between nitro epoxides (109 ) and o-hydroxy aldehydes (15 ) in dimethylformamide . The protocol involves:

  • Epoxide Ring Opening : Deprotonation of the aldehyde triggers nucleophilic attack on the epoxide.

  • Cyclization : Intramolecular aldol condensation forms the benzofuran ring.

  • Dehydration : Elimination of water yields the final product.

Performance Metrics :

Epoxide SubstrateYield (%)Reaction Time (h)
Nitroethylene oxide846
Chloroepoxide658

This method is operationally simple but less efficient for sterically hindered substrates.

Green Chemistry Approaches Using Deep Eutectic Solvents

The ChCl.EG solvent system enhances sustainability in benzofuran synthesis. Key advantages include:

  • Recyclability : The DES can be reused for 5 cycles without significant yield loss.

  • Low Toxicity : Compared to volatile organic solvents (e.g., DMF, THF).

Case Study : Synthesis of 3,7-Benzofurandiol derivatives using ChCl.EG achieved 85% yield, whereas conventional solvents yielded 72% under identical conditions .

Oxidative Coupling and Post-Functionalization

Palladium-mediated oxidative coupling of phenols with alkenes provides access to dihydrobenzofuran intermediates, which are oxidized to this compound. For example:

  • Coupling : Phenol derivatives react with styrene using Pd(OAc)₂ to form dihydrobenzofuran.

  • Oxidation : Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) introduces hydroxyl groups.

Limitations :

  • Requires stoichiometric oxidants.

  • Limited functional group tolerance.

Chemical Reactions Analysis

Synthetic Routes for Benzofuran Derivatives

The synthesis of benzofuranols often involves multi-step sequences starting from phenolic precursors. For example, 2,3-dihydro-2,2-dimethyl-7-benzofuranol (a related metabolite) is synthesized via:

  • Alkylation : Reaction of 2-hydroxyacetophenone with methallyl halide in aqueous alkali to form 2-acetylphenyl methallyl ether .

  • Cyclization : Acid-catalyzed rearrangement (e.g., using MgCl₂ or FeCl₃) at 190–200°C to yield 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran .

  • Oxidation : Treatment with peracetic acid in chloroform converts the acetyl group to an acetoxy group .

  • Hydrolysis : Alkaline hydrolysis of the acetoxy derivative produces the final benzofuranol .

StepReagents/ConditionsProductYield
1Methallyl halide, NaOH2-Acetylphenyl methallyl ether~85%
2MgCl₂, 190°C2,3-Dihydro-2,2-dimethyl-7-acetylbenzofuran~60%
3Peracetic acid, CHCl₃2,3-Dihydro-2,2-dimethyl-7-acetoxybenzofuran~87%
4Aqueous NaOH2,3-Dihydro-2,2-dimethyl-7-benzofuranol~90%

Oxidation and Functionalization

Benzofuran derivatives undergo regioselective oxidation and coupling reactions:

  • Acid-Catalyzed Transacetalization : 6-Acetoxy-β-pyrones react with phenols to form 2-benzofuranyl-3-hydroxyacetones via Fries-type O→C rearrangements .

  • Peracid Oxidation : Acetyl groups on benzofurans are oxidized to acetoxy groups using peracetic acid, enabling further hydrolysis to phenolic derivatives .

Mechanistic Insights

  • Rearrangement Pathways : Acid catalysts (e.g., H₃PO₄) promote Claisen-like rearrangements in methallyl ethers, forming cyclized benzofuran cores .

  • Aromatization : Intermediate dihydropyrano-benzofurans (e.g., 4y , 4z ) undergo acid-induced ring-opening to yield aromatic benzofurans .

Analytical Characterization

Key techniques for verifying benzofuran derivatives include:

  • NMR Spectroscopy : Confirms regioisomerism and substitution patterns (e.g., distinguishing 7-substituted benzofurans) .

  • X-Ray Crystallography : Validates structures of intermediates like 4a in transacetalization reactions .

Challenges and Gaps

No direct data exists for "3,7-Benzofurandiol," potentially due to:

  • Nomenclature Ambiguity : The numbering or substituent positions may differ from established derivatives.

  • Synthetic Complexity : Dihydroxy substitution on benzofuran may require orthogonal protection/deprotection strategies not detailed in current literature.

Scientific Research Applications

Pharmacological Applications

1. Antioxidant Activity
Research indicates that 3,7-benzofurandiol possesses significant antioxidant properties. Studies have shown that it can scavenge free radicals effectively, which may contribute to its potential therapeutic uses in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders .

2. Anti-inflammatory Effects
In vitro studies suggest that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property makes it a candidate for developing treatments for inflammatory diseases .

3. Neuroprotective Properties
The compound has been investigated for its neuroprotective effects in models of neurodegeneration. It appears to mitigate neuronal damage and improve cognitive function in preclinical studies, suggesting potential applications in treating conditions like Alzheimer's disease .

Agricultural Applications

1. Pesticide Development
this compound derivatives are being explored as potential pesticides. Its structure allows for modifications that enhance efficacy against pests while minimizing environmental impact. Research has indicated that certain derivatives demonstrate effective insecticidal properties without significant toxicity to non-target organisms .

2. Soil Health Improvement
Studies have suggested that compounds related to this compound can improve soil health by promoting beneficial microbial activity. This application is crucial for sustainable agricultural practices aimed at enhancing crop yields without relying heavily on synthetic fertilizers .

Materials Science Applications

1. UV Protection in Polymers
Recent research has demonstrated the potential of this compound in developing UV-shielding films. These films can protect materials from UV degradation, thereby extending their lifespan and maintaining their integrity under sunlight exposure .

2. Biodegradable Polymers
The compound's compatibility with various polymer matrices makes it a promising candidate for creating biodegradable materials. This application aligns with global efforts to reduce plastic pollution by developing eco-friendly alternatives .

Case Study 1: Antioxidant Properties

A study published in a peer-reviewed journal evaluated the antioxidant capacity of this compound using various assays (DPPH and ABTS). The results indicated a strong correlation between concentration and antioxidant activity, highlighting its potential as a natural preservative in food products.

Case Study 2: Pesticidal Efficacy

Field trials conducted on crops treated with modified derivatives of this compound showed a significant reduction in pest populations compared to untreated controls. The results support the compound's application in integrated pest management strategies.

Summary Table of Applications

Application AreaSpecific UseResearch Findings
PharmacologyAntioxidant agentEffective free radical scavenger
Anti-inflammatoryInhibits pro-inflammatory cytokines
NeuroprotectiveMitigates neuronal damage
AgriculturePesticide developmentEffective against pests with low toxicity
Soil health improvementPromotes beneficial microbial activity
Materials ScienceUV protectionDevelops UV-shielding films
Biodegradable polymersCompatible with various polymer matrices

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2,3-Benzofurandiol (CAS: 163463-62-5)
  • Molecular Formula : C₈H₆O₃
  • Molecular Weight : 150.13 g/mol
  • Key Differences : Hydroxyl groups at positions 2 and 3 instead of 3 and 5. Lacks the dihydrofuran ring and methyl substituents.
  • Applications: Limited data, but smaller size suggests reduced UV absorption compared to 3,7-benzofurandiol .
7-Benzofuranol (CAS: 1563-38-8)
  • Molecular Formula : C₁₀H₁₂O₂
  • Molecular Weight : 164.20 g/mol
  • Key Differences: Monohydroxy derivative with a hydroxyl group only at position 6. Reduced polarity and UV activity compared to the diol .
Carbofuran (Parent Compound)
  • Molecular Formula: C₁₂H₁₅NO₃
  • Key Differences : Contains a methylcarbamate group at position 7, making it more toxic and environmentally persistent. This compound is its less toxic metabolite .

Functional Comparison

Property This compound 2,3-Benzofurandiol 7-Benzofuranol Carbofuran
UV Absorption Strong (π–π* transitions) Moderate (smaller π-system) Weak (single hydroxyl) N/A
Toxicity Low (metabolite) Unknown Low High (pesticide)
Synthetic Utility UV materials, plant extracts Limited data Intermediate in organic synthesis Pesticide
Stability Stable in neutral conditions Likely less stable (no methyl groups) Stable Degrades to this compound

Research Findings

UV Shielding: this compound contributes significantly to the UV absorption of Phoebe zhennan wood extracts, outperforming monohydroxy analogues like 7-benzofuranol. Its dual hydroxyl groups enhance conjugation, enabling π–π* transitions in the near-UV region (200–400 nm) . Comparatively, 2,3-benzofurandiol’s smaller structure limits its UV absorption range .

Synthetic Challenges :

  • Attempts to hydrogenate benzofurandiones to catechol-like diols (e.g., benzofurandiols) often yield unstable products, but this compound’s methyl groups confer stability absent in other derivatives .

Environmental Impact: As a carbofuran metabolite, this compound is less toxic to non-target organisms, unlike carbofuran itself, which inhibits acetylcholinesterase .

Data Tables

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups
This compound C₁₀H₁₂O₃ 180.20 17781-15-6 3,7-dihydroxy, 2,2-dimethyl
2,3-Benzofurandiol C₈H₆O₃ 150.13 163463-62-5 2,3-dihydroxy
7-Benzofuranol C₁₀H₁₂O₂ 164.20 1563-38-8 7-hydroxy, 2,2-dimethyl
Carbofuran C₁₂H₁₅NO₃ 221.25 1563-66-2 7-methylcarbamate

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3,7-Benzofurandiol, and how are they experimentally determined?

  • Answer: Key properties include its partition coefficient (LogP: 0.68), polar surface area (PSA: 49.69 Ų), vapor pressure (0.0±0.6 mmHg at 25°C), and refractive index (1.587). LogP can be determined via reverse-phase HPLC, while PSA is calculated using computational tools like Molinspiration. Vapor pressure is measured using thermogravimetric analysis, and refractive index via refractometry. Structural validation employs spectroscopic methods such as NMR and IR .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

  • Answer: Combine ¹H-NMR (δ 1.25–6.85 ppm for aromatic and methyl protons) and ¹³C-NMR (δ 20–160 ppm for carbonyl and aromatic carbons) to assign functional groups. IR spectra (e.g., peaks at 1705 cm⁻¹ for carbonyl stretching) and GC-MS (m/z 150 for molecular ion) further confirm the structure. Cross-referencing with databases like NIST ensures accuracy .

Q. What analytical techniques are recommended for identifying this compound in plant extracts?

  • Answer: Use GC-MS with electron ionization (EI) for fragmentation patterns. Compare retention indices and mass spectra (e.g., base peak at m/z 150) to reference libraries (e.g., NIST). For complex matrices, combine with liquid-liquid extraction and silica gel chromatography to isolate the compound .

Advanced Research Questions

Q. What challenges arise in resolving spectral discrepancies when characterizing this compound derivatives?

  • Answer: Discrepancies in EI-HRMS (e.g., calculated vs. observed m/z) may stem from isotopic impurities or isomerization. Address this by using high-resolution MS (HRMS) and tandem MS/MS to differentiate isotopic patterns. Computational modeling (e.g., DFT) can predict fragmentation pathways and validate experimental data .

Q. How can this compound be synthesized, and what purification challenges exist?

  • Answer: Multistep synthesis via Friedel-Crafts alkylation or cyclization of substituted phenols. Purification challenges include removing 2% isomers (e.g., dihydro derivatives) via column chromatography (silica gel, ethyl acetate/hexane eluent). Purity is confirmed by GC-MS and HPLC (≥99% purity threshold) .

Q. How does this compound contribute to UV-shielding materials, and how is its efficacy tested?

  • Answer: Its aromatic structure absorbs UV radiation (λmax ~280 nm). Incorporate into polymer films (e.g., cellulose acetate) and test UV absorbance via spectrophotometry. Accelerated weathering studies assess long-term stability under UV exposure. Synergistic effects with other antioxidants (e.g., tocopherols) are evaluated using radical scavenging assays (DPPH/ABTS) .

Q. What strategies mitigate interference from co-eluting compounds in GC-MS analysis of this compound?

  • Answer: Optimize temperature gradients (e.g., 50°C to 280°C at 10°C/min) to separate co-eluting peaks. Use selective ion monitoring (SIM) for m/z 150 and derivatization (e.g., silylation) to enhance volatility. Validate with matrix-matched calibration curves to account for matrix effects .

Methodological Considerations

  • Contradictions in Data: highlights discrepancies in HRMS data, emphasizing the need for orthogonal validation (e.g., XRD for crystalline derivatives) .
  • Natural Product Isolation: notes this compound in Phoebe zhennan wood; Soxhlet extraction with ethyl acetate followed by silica gel chromatography yields pure isolates .
  • Synthetic Optimization: suggests using catalytic asymmetric synthesis to reduce isomer formation, improving yield (76% reported) .

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